(R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid
Overview
Description
®-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid is a chiral amino acid derivative with a pyridine ring substituted with a methoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 6-methoxypyridine-3-carboxylic acid.
Amidation: The carboxylic acid is converted to an amide using reagents such as thionyl chloride and ammonia.
Reduction: The amide is then reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Chiral Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques such as crystallization with chiral acids.
Industrial Production Methods
Industrial production of ®-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for amidation and reduction steps, and high-throughput chiral resolution methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) in polar aprotic solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Introduction of various functional groups replacing the methoxy group.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of complex organic molecules.
Ligand Design: Employed in the design of ligands for coordination chemistry.
Biology
Enzyme Inhibitors: Investigated as potential enzyme inhibitors due to its structural similarity to natural amino acids.
Biomolecular Probes: Used as a probe in studying biological pathways involving pyridine derivatives.
Medicine
Drug Development: Explored for its potential in developing new pharmaceuticals, particularly in targeting neurological disorders.
Diagnostic Agents: Utilized in the development of diagnostic agents for imaging techniques.
Industry
Material Science: Applied in the synthesis of novel materials with specific electronic or optical properties.
Catalysis: Used in the development of catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of ®-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound can mimic natural amino acids and bind to active sites, inhibiting or modulating the activity of the target. The methoxy group and pyridine ring play crucial roles in the binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid: The enantiomer of the compound with different biological activity.
3-Amino-3-(6-hydroxypyridin-3-yl)propanoic acid: A similar compound with a hydroxyl group instead of a methoxy group.
3-Amino-3-(6-chloropyridin-3-yl)propanoic acid: A derivative with a chlorine substituent.
Uniqueness
®-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid is unique due to its specific chiral configuration and the presence of a methoxy group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(3R)-3-amino-3-(6-methoxypyridin-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-14-8-3-2-6(5-11-8)7(10)4-9(12)13/h2-3,5,7H,4,10H2,1H3,(H,12,13)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSDJSZHYFNBEN-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=C(C=C1)[C@@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375934 | |
Record name | (3R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
712321-46-5 | |
Record name | (βR)-β-Amino-6-methoxy-3-pyridinepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=712321-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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